Desmosine

描述

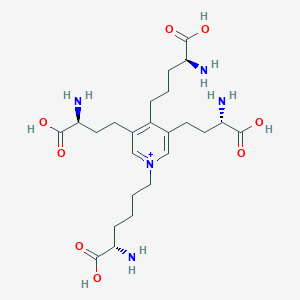

Desmosine is a unique, cross-linking amino acid found exclusively in mature elastin, a critical extracellular matrix (ECM) protein responsible for providing tissues such as lungs, blood vessels, and skin with elasticity and resilience . Structurally, this compound forms tetrafunctional cross-links between lysine residues in tropoelastin monomers, creating a durable, interconnected elastin network . Its presence is a hallmark of elastin maturity, as it is absent in precursor forms of elastin .

This compound’s clinical significance stems from its role as a biomarker for elastin degradation in destructive lung diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and pulmonary emphysema . When elastin is degraded by proteases like neutrophil elastase (NE) or matrix metalloproteinases (MMPs), this compound is released into bodily fluids (e.g., urine, sputum), where its concentration correlates with disease severity . Unlike dietary proteins, this compound is neither absorbed through the gastrointestinal tract nor metabolized, making it a specific indicator of endogenous elastin breakdown . Analytical methods such as mass spectrometry (MS), radioimmunoassay (RIA), and enzyme-linked immunosorbent assay (ELISA) are employed for its quantification .

准备方法

Synthetic Routes and Reaction Conditions: Desmosine can be synthesized through both biosynthetic and man-made systems. In biosynthesis, this compound is formed during the maturation of tropoelastin into elastin. The precursor tropoelastin contains a higher number of lysine residues, which are later converted into this compound through oxidative deamination catalyzed by lysyl oxidase .

Industrial Production Methods: Industrial synthesis of this compound involves complex chemical processes. One method includes the use of matrix-assisted laser desorption ionization tandem mass spectrometry (MALDI-MS/MS) for the quantification and analysis of this compound . Another approach involves liquid chromatography coupled with mass spectrometry (LC-MS/MS) to achieve precise quantification .

化学反应分析

Palladium-Catalyzed Cross-Coupling

-

Alkyne coupling : Formation of pyridinium core via Pd-mediated coupling .

-

Selective functionalization : Introduction of lysine side chains .

Acid Chloride Condensation

Pyridine-3,5-dicarboxylic acid is converted to its acid chloride, followed by condensation with acrylate units (yield: 45–63%) . Subsequent N-methylation produces cationic cross-linkers (yield: 88–90%) .

Derivatization Reactions for Analysis

This compound is derivatized to enhance detection in biological samples:

Propionylation

Solvent Comparison :

| Solvent | Derivatization Yield | Esterification Byproducts |

|---|---|---|

| Methanol | 80.8% | 16.9% (methyl ester) |

| Isopropanol | 96.0% | 1.0% (isopropyl ester) |

Isotopic Labeling

Deuterated this compound (-desmosine) is synthesized for mass spectrometry standardization:

-

Reaction :

Stability Under Chemical and Thermal Stress

This compound exhibits robust stability, critical for biomarker applications:

Stability Tests :

| Condition | Recovery (%) |

|---|---|

| 3 freeze-thaw cycles | 98.0 ± 1.9 |

| 20 h at room temperature | 102.7 ± 5.2 |

Data from cation exchange HPLC analysis .

Degradation in Oxidative Environments

Oxidative stress accelerates this compound release from elastin:

科学研究应用

Introduction to Desmosine

This compound is formed through the cross-linking of four lysine residues in elastin, resulting in a tetrafunctional pyridinium compound. Its presence in biological fluids serves as an indicator of elastin degradation, making it valuable for assessing tissue damage in various pathological conditions .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is primarily recognized for its role as a biomarker in COPD. Elevated levels of this compound in urine and plasma correlate with increased elastin degradation due to the disease's progression .

- Clinical Studies :

- A study demonstrated that patients with COPD had significantly higher urinary this compound levels compared to healthy controls, suggesting its utility in monitoring disease severity .

- Another investigation highlighted that this compound levels could predict lung function decline in smokers, reinforcing its potential as a surrogate endpoint in clinical trials .

Cardiovascular Diseases

Recent research has indicated the relevance of plasma this compound (pDES) in predicting outcomes for patients with acute myocardial infarction (AMI). Elevated pDES levels were associated with adverse clinical outcomes, making it a promising prognostic marker in cardiovascular contexts .

- Findings :

- In a cohort study involving 236 AMI patients, pDES was shown to be significantly higher in those who experienced death or recurrent myocardial infarction within two years .

- The study concluded that pDES could enhance risk stratification when combined with traditional scoring systems like the GRACE score .

Mechanisms and Pathophysiological Insights

This compound's role extends beyond mere measurement; it provides insights into the underlying mechanisms of diseases characterized by elastin degradation:

- Elastin Turnover : this compound and its isomer isothis compound are released during elastin breakdown, reflecting the turnover rate of elastic fibers in tissues .

- Disease Progression : The correlation between this compound levels and disease severity underscores its potential for guiding therapeutic interventions aimed at reducing elastin breakdown .

Case Studies and Research Findings

作用机制

Desmosine is often compared with its isomer, isothis compound. Both compounds are unique to elastin and play a crucial role in its cross-linking. this compound is more commonly studied due to its higher prevalence in biological samples . Other similar compounds include lysine-derived cross-linking amino acids found in collagen and other structural proteins .

相似化合物的比较

Desmosine belongs to a family of elastin-specific cross-linking amino acids, each with distinct structural and functional roles. Below is a detailed comparison with key analogs:

Isothis compound

- Structure and Role : Isothis compound is a structural isomer of this compound, differing in the arrangement of its pyridinium rings . Both compounds are elastin-specific and contribute equally to cross-linking stability.

- Biomarker Utility : Like this compound, isothis compound is released during elastin degradation and is measured alongside this compound in clinical studies. However, ELISA assays for this compound may cross-react with isothis compound (13–45%), complicating specificity .

- Analytical Methods : High-performance liquid chromatography (HPLC) and tandem MS (LC-MS/MS) can differentiate between the two isomers, with LC-MS/MS offering superior sensitivity (detection limit: ~1 pmol) .

Merothis compound

- Role : Merothis compound is a precursor in elastin biosynthesis, identified in trace amounts in immature elastin. It is proposed to form via aldol condensation of lysine residues before maturing into this compound/isothis compound .

- Its presence indicates ongoing elastin synthesis or remodeling, as seen in liver fibrosis resolution models .

Lysinonorleucine

- Structure and Role: A bifunctional cross-linker in elastin, lysinonorleucine is less abundant than this compound/isothis compound.

- Biomarker Potential: While elevated in elastin degradation, its lower specificity and overlap with collagen cross-links limit its diagnostic utility compared to this compound .

Hydroxyproline

- Role: Hydroxyproline is a post-translationally modified amino acid abundant in collagen, serving as a marker for collagen turnover.

- Disease Correlation : In LOXL3-deficient mice, hydroxyproline levels decreased significantly (indicating collagen loss), while this compound remained unchanged, underscoring its specificity to collagen .

Analytical and Functional Comparison

Table 1: Key Characteristics of this compound and Analogs

| Compound | Source | Role in ECM | Associated Diseases | Detection Methods | Clinical Specificity |

|---|---|---|---|---|---|

| This compound | Mature elastin | Tetrafunctional cross-link | COPD, CF, emphysema | LC-MS/MS, ELISA, RIA | High (elastin-specific) |

| Isothis compound | Mature elastin | Tetrafunctional cross-link | COPD, CF | LC-MS/MS, HPLC | Moderate (cross-reactivity in ELISA) |

| Merothis compound | Immature elastin | Biosynthetic precursor | Fibrosis resolution | MS | Low (synthesis marker) |

| Lysinonorleucine | Elastin, collagen | Bifunctional cross-link | General ECM degradation | HPLC | Low (non-specific) |

| Hydroxyproline | Collagen | Collagen stability | Fibrosis, skin aging | Colorimetric assays | High (collagen-specific) |

Table 2: this compound Quantification Across Purification Methods

| Purification Method | Relative this compound Concentration (Normalized to Unpurified Sample) | Key Limitations |

|---|---|---|

| Hot Alkali Protocol | 1.15 ± 0.10 | Peptide-bond cleavage, residual fat |

| Standard Protocol | 1.00 ± 0.12 | Residual collagen interference |

| Unpurified Sample | 1.00 (Reference) | High background noise |

Clinical and Research Implications

- Disease Monitoring : this compound’s specificity makes it superior to hydroxyproline for tracking elastin degradation in COPD and CF. Urinary this compound levels rise significantly during pulmonary exacerbations, though correlations with spirometry (e.g., FEV1) remain inconsistent .

- Therapeutic Response: In liver fibrosis, this compound levels normalize only after MMP12-mediated elastin remodeling, highlighting its role in evaluating antifibrotic therapies .

- Surgical Applications : Postoperative urinary this compound increases correlate with lung injury in bilateral knee and spine surgeries, suggesting utility in monitoring iatrogenic damage .

生物活性

Desmosine is a unique amino acid derived from the cross-linking of four lysine residues, predominantly found in elastin, a key structural protein in connective tissues. Its biological activity is particularly significant in the context of various diseases, especially those affecting the lungs and cardiovascular system. This article explores the biological activity of this compound, focusing on its role as a biomarker in chronic obstructive pulmonary disease (COPD) and acute myocardial infarction (AMI), supported by recent research findings and case studies.

Overview of this compound

This compound is primarily associated with elastin degradation. The presence of this compound in biological fluids can indicate the turnover of elastin and has been studied extensively as a biomarker for several diseases. Its measurement has been correlated with the severity and progression of conditions such as COPD and cardiovascular diseases.

Biological Activity in COPD

This compound has been recognized as a potential biomarker for COPD, reflecting elastin degradation in the lungs. Research indicates that elevated levels of this compound correlate with increased lung elastic fiber turnover, which is critical in understanding the pathophysiology of COPD.

Key Findings:

- Historical Context : this compound was first utilized as a biomarker in the 1960s, with significant developments in its measurement techniques occurring over the decades .

- Clinical Relevance : Studies suggest that this compound levels can serve as indicators of disease progression and treatment efficacy. For instance, a study involving patients with emphysema related to α1-antitrypsin deficiency showed significant increases in plasma and urine levels of this compound over 14 months .

- Validation Requirements : Despite its potential, this compound's reliability as a biomarker remains under scrutiny. It must fulfill criteria such as reflecting disease severity and predicting progression to be considered valid .

Biological Activity in Acute Myocardial Infarction

Recent studies have highlighted this compound's prognostic value in acute myocardial infarction (AMI). Elevated plasma this compound (pDES) levels have been associated with adverse clinical outcomes.

Research Insights:

- Study Design : A case-control study involving 236 AMI patients assessed pDES levels concerning outcomes like death or recurrent myocardial infarction over two years .

- Statistical Analysis : Logistic regression revealed that higher pDES levels significantly correlated with adverse outcomes (OR 5.99; 95% CI 1.81–19.86; p = 0.003) . This suggests that pDES may enhance risk stratification when combined with traditional clinical scores.

- Longitudinal Observations : The study found that pDES remained a significant predictor of outcomes even after adjusting for various clinical parameters, indicating its potential role as an independent biomarker for assessing risk in AMI patients .

Comparative Data Table

The following table summarizes key studies on this compound's biological activity:

Case Studies

- COPD Case Study : A longitudinal study monitored patients with emphysema over 14 months, revealing a consistent increase in urinary and plasma this compound levels alongside deterioration in lung function metrics, supporting its role as an indicator of disease severity and progression .

- AMI Case Study : In a cohort study examining AMI patients, those with elevated pDES levels demonstrated significantly poorer outcomes compared to those with lower levels, emphasizing this compound's potential utility in clinical risk assessment .

常见问题

Q. What established methods exist for quantifying desmosine in biological samples, and how do their analytical sensitivities compare?

Answer: The gold-standard method for this compound quantification is liquid chromatography–tandem mass spectrometry (LC-MS/MS) , which offers high specificity and sensitivity (detection limits in the ng/mL range) . Alternative approaches include MALDI-ion trap tandem mass spectrometry , suitable for high-throughput analysis but requiring rigorous calibration . Immunoassays (e.g., radioimmunoassay) are less precise due to cross-reactivity with elastin-derived peptides . Researchers should prioritize LC-MS/MS for clinical studies to minimize variability, though access to specialized instrumentation and skilled personnel remains a barrier .

Q. How can conflicting correlations between this compound levels and COPD progression be resolved across studies?

Answer: Discrepancies often arise from heterogeneous cohorts (e.g., mixed age groups, smoking status) and pre-analytical variability (e.g., urine vs. plasma samples) . To reconcile findings:

- Standardize sample collection protocols (e.g., creatinine normalization for urine).

- Adjust for confounders like age, sex, and comorbidities in statistical models .

- Use large, phenotypically defined cohorts (e.g., ECLIPSE study framework) to enhance reproducibility .

Q. What longitudinal study designs are optimal for validating this compound as a prognostic biomarker in COPD?

Answer: Longitudinal studies should:

- Track serial this compound measurements in plasma/urine alongside lung function (FEV₁, DLCO) and imaging (CT-based elastin quantification) .

- Include α1-antitrypsin deficiency subpopulations , where elastin degradation is accelerated, to amplify signal detection .

- Employ mixed-effects models to account for intra-patient variability and comorbidities .

Q. How should this compound data be statistically adjusted for demographic variables in cross-sectional analyses?

Answer: Multivariate regression models must include age, sex, smoking pack-years, and BMI as covariates, as these significantly influence baseline this compound levels . Sensitivity analyses (e.g., stratification by COPD severity) can isolate disease-specific effects. Non-parametric tests (e.g., Mann-Whitney) are recommended for non-normally distributed data .

Q. What technical challenges arise in distinguishing free this compound from elastin-bound forms during assay measurements?

Answer: Free this compound may originate from non-lung tissues or incomplete elastin crosslinking, confounding interpretations of elastin breakdown . Mitigation strategies:

- Use immunoaffinity purification to isolate elastin-derived peptides .

- Validate assays with synthetic this compound standards and spike-recovery experiments .

- Report both free and total this compound in publications to enhance comparability .

Q. How does analytical instrumentation choice impact this compound quantification reliability?

Answer: LC-MS/MS provides superior accuracy but requires expensive infrastructure . MALDI-ion trap systems enable rapid screening but lack resolution for low-abundance samples . Researchers must balance cost, throughput, and precision based on study aims. Cross-lab standardization (e.g., reference materials) is critical for multicenter trials .

Q. Can this compound be combined with other biomarkers to improve COPD phenotyping?

Answer: Yes. Pair this compound with NE-specific biomarkers (e.g., Aα–Val360) or inflammatory markers (e.g., CRP) to differentiate protease-driven vs. systemic inflammation subtypes . Integrate with genomic data (e.g., SERPINA1 mutations) for personalized therapeutic insights .

Q. What pre-analytical steps minimize variability in this compound measurements?

Answer:

- Use protease inhibitors during sample collection to prevent elastin peptide degradation .

- Centrifuge plasma within 1 hour of collection to remove cellular debris .

- Store samples at -80°C in aliquots to avoid freeze-thaw cycles .

Q. How do comorbidities affect this compound levels in COPD patients?

Answer: Cardiovascular diseases and renal dysfunction may elevate plasma this compound due to non-pulmonary elastin turnover . Stratify analyses by comorbidity status or exclude patients with confounding conditions (e.g., Marfan syndrome) to isolate lung-specific degradation .

Q. What quality control measures ensure reproducibility in multicenter this compound studies?

Answer:

属性

IUPAC Name |

(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVRNHHLCPGNDU-MUGJNUQGSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=[N+]1CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N5O8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106522 | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11003-57-9 | |

| Record name | Pyridinium, 4-[(4S)-4-amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11003-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MOL2J0TLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。